N-benzyl-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide
Description
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-[2-(4-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-3-26(17-20-9-5-4-6-10-20)24(29)18-27-22-11-7-8-12-23(22)33(31,32)28(25(27)30)21-15-13-19(2)14-16-21/h4-16H,3,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJHJKBRUREJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide, a compound with the CAS number 899724-57-3, is part of the 1,3,4-thiadiazine family known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 463.6 g/mol. It features a complex structure that includes a thiadiazine ring and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899724-57-3 |
| Molecular Formula | |
| Molecular Weight | 463.6 g/mol |
Pharmacological Activities
1. Antimicrobial Activity:
Research has demonstrated that derivatives of 1,3,4-thiadiazines exhibit significant antimicrobial properties. For instance, compounds containing thiadiazine moieties have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
2. Anticancer Properties:
Studies indicate that certain thiadiazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways related to cell proliferation and survival makes it a candidate for further investigation in oncology .
3. Anti-inflammatory Effects:
Thiadiazine derivatives are recognized for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
4. Neuropharmacological Effects:
Preliminary studies suggest that this compound may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases. Its interaction with neurotransmitter systems indicates possible antidepressant and anxiolytic activities .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: Many thiadiazine derivatives act as inhibitors of key enzymes involved in disease processes, such as matrix metalloproteinases (MMPs) which are implicated in cancer metastasis and tissue remodeling .
- Cellular Pathway Modulation: The compound may modulate signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer effects .
Case Studies
A recent study evaluated the antimicrobial efficacy of various thiadiazine derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Another investigation focused on the anti-inflammatory potential of thiadiazine derivatives in animal models of arthritis. The results showed significant reductions in inflammation markers and joint swelling when treated with these compounds .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that N-benzyl-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide exhibits significant antimicrobial properties. Research conducted by Han et al. demonstrated that derivatives of this compound showed efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study published in the Chemical & Pharmaceutical Bulletin highlighted the synthesis of related compounds that displayed cytotoxic effects on cancer cell lines. The mechanism was attributed to the inhibition of specific metabolic pathways crucial for cancer cell survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. In vitro studies showed that it could inhibit pro-inflammatory cytokines, indicating a potential application in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various derivatives of this compound, researchers found that certain modifications to the benzothiadiazine core significantly enhanced activity against resistant strains of Staphylococcus aureus. This study underscores the importance of structural optimization in developing effective antimicrobial agents.
Case Study 2: Anticancer Mechanisms
Another pivotal study focused on the anticancer mechanisms of this compound revealed that it induces apoptosis in human breast cancer cells through the activation of caspase pathways. The findings suggest that this compound could serve as a basis for new therapeutic strategies targeting breast cancer.
Comparison with Similar Compounds
Structural Analogs in the Benzo[e][1,2,4]thiadiazine Family
a. 2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide
- Structural Difference : The meta-tolyl (m-tolyl) group replaces the para-tolyl (p-tolyl) substituent.
b. 3-oxo-4-(p-tolyl)morpholin-2-yl)methyl)-4H-benzo[e][1,2,4]thiadiazine-7-carboximidamide 1,1-dioxide
- Structural Difference : Incorporates a morpholin-2-ylmethyl group and a carboximidamide substituent.
- Impact : The morpholine ring introduces hydrogen-bonding capability, which may enhance solubility and target interaction compared to the acetamide side chain in the target compound .
c. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- Structural Difference : Replaces the thiadiazine ring with a benzothiazine core.
a. Carbonic Anhydrase (CA) Inhibition
- Target Compound : Likely inhibits tumor-associated CA isoforms (e.g., hCA IX/XII) due to structural similarity to benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxides reported in .
- Analog Data : A trifluoromethyl-substituted derivative (KI = 6.7–10.9 nM) shows potent CA inhibition, suggesting that electron-withdrawing groups enhance activity .
b. Urease Inhibition
- Thioxothiazolidinyl-Acetamides (e.g., N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide):
Physicochemical Properties
Q & A
Basic Research Questions
Q. How can the synthesis of N-benzyl-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide be optimized for higher yield and purity?
- Methodology :
- Step 1 : Start with precursors like substituted benzothiadiazine derivatives (e.g., pyridothiadiazine cores) and functionalize them via multi-step reactions. Use chloroacetyl chloride or similar acylating agents in anhydrous solvents (e.g., 1,4-dioxane) under controlled pH with triethylamine (TEA) as a base .
- Step 2 : Optimize reaction conditions (temperature, solvent polarity) to minimize side products. For example, refluxing in ethanol or acetonitrile for 1–3 hours improves cyclization efficiency .
- Step 3 : Monitor reaction progress via TLC (chloroform:acetone = 3:1) and purify intermediates via recrystallization (ethanol/n-hexane) or flash chromatography (ethyl acetate/hexane) .
- Key Data :
- Yields for analogous compounds range from 37% to 97%, depending on substituent reactivity and solvent choice .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the p-tolyl group appear as singlet peaks at δ 7.2–7.5 ppm .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, sulfone S=O at ~1250–1350 cm⁻¹) .
- X-ray Diffraction : Resolve crystal packing and confirm the thiadiazine ring geometry (e.g., bond angles and torsion angles in the 1,1-dioxido group) .
- Key Data :
- X-ray studies on similar thiadiazine derivatives reveal planar aromatic systems with dihedral angles <10° between fused rings .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution (MIC/MBC). Analogous compounds show MIC values of 10.7–40.2 μmol/mL .
- Antioxidant Assays : Use DPPH radical scavenging or FRAP assays. Pyrazolobenzothiazine derivatives exhibit IC₅₀ values of 15–30 μM .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. What computational strategies can elucidate the mechanism of action of this compound in biological systems?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase or fungal cytochrome P450). Focus on hydrogen bonding with the sulfone group and π-π stacking with aromatic residues .
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
- Key Data :
- Docking scores for similar benzothiazole carboxamides range from -8.2 to -10.5 kcal/mol, correlating with observed MIC values .
Q. How can contradictory data in biological activity profiles be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -Cl) on the benzyl ring enhance antimicrobial activity but reduce solubility .
- Solubility Optimization : Introduce polar groups (e.g., -OH, -OMe) or formulate as prodrugs (e.g., acetylated derivatives) to improve bioavailability .
- Metabolite Identification : Use LC-MS/MS to detect degradation products or active metabolites in in vitro assays .
- Key Data :
- Compounds with 4-methylphenyl substituents show improved stability in plasma compared to halogenated analogs .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Methodology :
- Flow Chemistry : Optimize continuous-flow reactors for exothermic steps (e.g., acylation) to enhance heat dissipation and reduce side reactions .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize residual metal contamination .
- Crystallization Control : Use anti-solvent crystallization (e.g., water/ethanol mixtures) to obtain uniform particle size and polymorph stability .
- Key Data :
- Pilot-scale syntheses of similar thiadiazines achieve >90% purity with yields >70% under optimized flow conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
